N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide
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Overview
Description
N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide is a complex organic compound that features a unique combination of benzodioxole and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide typically involves multiple steps. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the corresponding 1-(aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols . Further reactions with chloroacetyl chloride and secondary amines or hetarenethiols yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2H-1,3-Benzodioxol-5-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylacetamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly . The compound binds to tubulin, preventing its polymerization and leading to mitotic blockade and cell death.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzodioxole moiety and have been studied for their anticancer properties.
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(4-methylpiperazin-1-yl)acetamide: This compound shares a similar synthetic route and has been evaluated for its antioxidant activity.
Properties
Molecular Formula |
C21H20N4O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C21H20N4O5/c1-3-24(13(2)26)20-21(28)25(16-7-5-4-6-15(16)23-20)11-19(27)22-14-8-9-17-18(10-14)30-12-29-17/h4-10H,3,11-12H2,1-2H3,(H,22,27) |
InChI Key |
WEWXCAJGVWQLAF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)C |
Origin of Product |
United States |
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